Aclonifen is a primary amino compound that is aniline in which the phenyl group has been substituted at positions 2, 3, and 6 by chlorine, phenoxy, and nitro groups, respectively. A protoporphyrinogen oxidase (PPO) inhibitor, it is used as a herbicide against a broad range of weeds in a wide range of crops. It has a role as a herbicide, an agrochemical, an EC 1.3.3.4 (protoporphyrinogen oxidase) inhibitor and a carotenoid biosynthesis inhibitor. It is a member of monochlorobenzenes, an aromatic ether, a C-nitro compound, a substituted aniline and a primary amino compound.
Aclonifen
CAS No.: 74070-46-5
Cat. No.: VC21348648
Molecular Formula: C12H9ClN2O3
Molecular Weight: 264.66 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 74070-46-5 |
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Molecular Formula | C12H9ClN2O3 |
Molecular Weight | 264.66 g/mol |
IUPAC Name | 2-chloro-6-nitro-3-phenoxyaniline |
Standard InChI | InChI=1S/C12H9ClN2O3/c13-11-10(18-8-4-2-1-3-5-8)7-6-9(12(11)14)15(16)17/h1-7H,14H2 |
Standard InChI Key | DDBMQDADIHOWIC-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)OC2=C(C(=C(C=C2)[N+](=O)[O-])N)Cl |
Canonical SMILES | C1=CC=C(C=C1)OC2=C(C(=C(C=C2)[N+](=O)[O-])N)Cl |
Appearance | Yellow to Dark Yellow Solid |
Melting Point | 81-82 °C |
Chemical Properties and Structure
Physical Properties
Aclonifen presents as a light yellow to orange solid with specific physical characteristics that influence its behavior in agricultural and environmental contexts. The compound demonstrates limited water solubility but maintains moderate solubility in organic solvents, influencing its formulation requirements and environmental fate.
The compound exhibits low water solubility (1.4 mg/L) which remains consistent across the environmentally relevant pH range (5-9), indicating its stability in various aquatic conditions . Its relatively high octanol-water partition coefficient (LogP = 4.040) suggests lipophilic properties, which explains its tendency to bioaccumulate and bind to organic matter in soils and sediments .
Chemical Structure and Formula
Aclonifen has the molecular formula C₁₂H₉ClN₂O₃, representing a diphenylether structure with specific functional groups that contribute to its herbicidal activity . Structurally, it is derived from aniline with the phenyl group substituted at positions 2, 3, and 6 by chlorine, phenoxy, and nitro groups, respectively . This particular arrangement of functional groups is responsible for its biological activity in target plant species.
Environmental Behavior
Distribution in Environment
Aclonifen demonstrates specific distribution patterns in environmental matrices that influence its fate and potential ecological impact. With a mean organic carbon-water partition coefficient (KOC) of 7,126 (range: 5,318-10,612), the compound shows strong adsorption tendencies to soil particles and organic matter . This high adsorption coefficient indicates limited mobility in soil systems but suggests potential for accumulation in sediments of aquatic ecosystems.
Research indicates that aclonifen is unlikely to volatilize significantly from water bodies, as evidenced by its low vapor pressure (1.6×10^-5 Pa at 20°C) and Henry's Law constant (3.03×10^-3 Pa.m³.mol^-1) . When applied to aquatic systems, aclonifen rapidly partitions to sediments, with studies showing that "soon after application, aclonifen residues in the sediment reached 42.5% and 40.5% of the applied radioactivity" in experimental systems .
The bioconcentration potential of aclonifen is significant, with bioconcentration factors (BCF) exceeding 2,000 L/kg, suggesting potential for bioaccumulation in aquatic organisms . This property, combined with its persistence in sediments, has led to its consideration as a candidate PBT (Persistent, Bioaccumulative, and Toxic) substance in regulatory contexts.
Degradation and Persistence
The environmental persistence of aclonifen varies depending on the specific environmental compartment and conditions. In water-sediment systems, the compound shows significant persistence, with research indicating "no decline is observed in sediment in a water/sediment study" . This persistence is particularly notable in the bound, unextractable fraction, where studies have shown that "the majority of the residues became unextractable over time, approaching 85-86%" in experimental systems .
Microbial degradation represents a significant pathway for aclonifen removal from environmental systems. Research on biodegradation has demonstrated promising results using bacterial and fungal consortia. Experimental studies have shown that:
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Isolated fungi and bacteria consortia achieved up to 93% degradation of Chemical Oxygen Demand (COD) over five days
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Bacteria mixtures achieved 90% COD degradation and 71% active ingredient degradation
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Fungi mixtures demonstrated 91% COD degradation and 91% active ingredient degradation
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Soil studies with mixed microbial cultures showed 97% degradation after five weeks
Among specific fungal species, Stachybotrys chartarum demonstrated the highest removal efficiency (74% degradation of active ingredient within five days), while Penicillium talaromyces showed lower efficiency (49% degradation) . These findings indicate significant potential for bioremediation strategies to address aclonifen contamination in agricultural soils and water systems.
Mineralization rates in natural systems appear to be relatively low, with studies indicating less than 0.9% conversion to CO₂, suggesting that complete degradation is limited and metabolites or bound residues predominate in the environment .
Toxicological Information
Aclonifen presents significant ecotoxicological concerns, particularly for aquatic ecosystems. The compound is classified as "very toxic to aquatic life with long-lasting effects" according to the Globally Harmonized System (GHS) of Classification and Labeling . This classification reflects its potential for bioaccumulation, persistence, and toxicity to aquatic organisms.
The environmental hazard profile has resulted in specific hazard statements and precautionary measures:
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H410: Very toxic to aquatic life with long lasting effects
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P273: Avoid release to the environment
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P501: Dispose of contents/container to an approved waste disposal plant
This toxicological profile has implications for handling, application methods, and risk management practices in agricultural settings where aclonifen is used as a herbicide.
Applications and Uses
Aclonifen is primarily used as a selective herbicide in agricultural applications, targeting a broad spectrum of annual grass and broadleaf weeds . Its primary application is as a pre-emergence herbicide, applied to soil before weed emergence to prevent establishment of target weed species.
The compound is effective across a range of crop systems, with registered uses varying by jurisdiction. Its selectivity allows for application in various crops while controlling susceptible weed species through its dual mode of action as both a PPO inhibitor and carotenoid biosynthesis inhibitor .
Application methods typically involve soil treatment, with the compound remaining primarily in upper soil layers due to its strong adsorption properties. This characteristic contributes to its persistence in the application zone, providing extended control of emerging weed seedlings.
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